
2-(Pyridin-3-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-3-yl)benzonitrile is an organic compound that features a pyridine ring attached to a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)benzonitrile typically involves the coupling of a pyridine derivative with a benzonitrile precursor. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a pyridinylboronic acid reacts with a halogenated benzonitrile under basic conditions . The reaction is usually carried out in the presence of a palladium catalyst, a base like potassium carbonate, and a solvent such as dimethylformamide or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反应分析
Types of Reactions: 2-(Pyridin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, nucleophiles, and bases are used under various conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine and benzonitrile derivatives.
科学研究应用
2-(Pyridin-3-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and as a ligand in coordination chemistry.
作用机制
The mechanism of action of 2-(Pyridin-3-yl)benzonitrile depends on its specific application. For instance, in medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors. One notable example is its role as a noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is involved in reducing neuronal excitation and has potential antiepileptic properties .
相似化合物的比较
3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: This compound is similar in structure but includes additional functional groups that enhance its biological activity.
4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile: Used in OLEDs, this compound shares the benzonitrile moiety but has different substituents that affect its electronic properties.
Uniqueness: 2-(Pyridin-3-yl)benzonitrile is unique due to its balanced properties that make it suitable for a wide range of applications, from medicinal chemistry to materials science. Its ability to undergo various chemical transformations and its role as a versatile building block in organic synthesis highlight its importance in scientific research.
属性
分子式 |
C12H8N2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
2-pyridin-3-ylbenzonitrile |
InChI |
InChI=1S/C12H8N2/c13-8-10-4-1-2-6-12(10)11-5-3-7-14-9-11/h1-7,9H |
InChI 键 |
VQKCYXWRTWMTBP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C#N)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-6-methoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11910856.png)
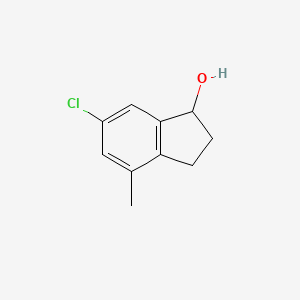


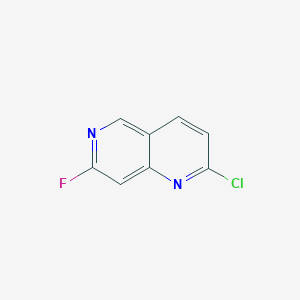
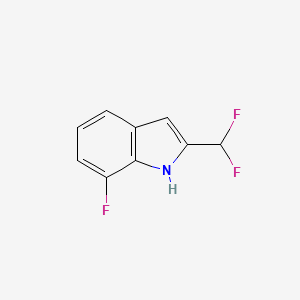
![2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11910893.png)
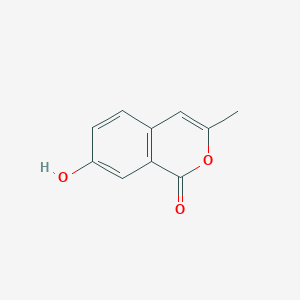

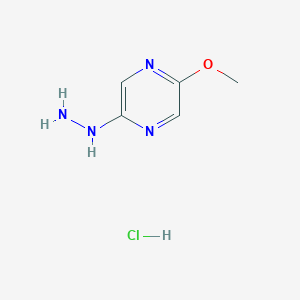
![Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11910923.png)
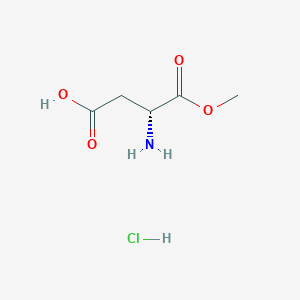
![(S)-Tetrahydrospiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]imidazol]-3'(5'H)-one](/img/structure/B11910939.png)
